Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methylpyrazolo[1,5-A]pyridine-3-carboxylate
- Ethyl 7-methyl-2-p-tolylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Uniqueness
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
1352397-25-1 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-14-9(11)6-5-7-10(14)16-3/h5-7H,4H2,1-3H3 |
InChI Key |
LFLNCKNIKWNCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1C)OC |
Origin of Product |
United States |
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